Moroxydine
Overview
Description
Moroxydine is an antiviral drug that was originally developed in the 1950s as an influenza treatment. It has potential applications against a number of RNA and DNA viruses . Structurally, moroxydine is a heterocyclic biguanidine .
Synthesis Analysis
A series of amidinourea compounds, designed as analogues of the antiviral drug moroxydine, has been synthesized and evaluated as potential non-nucleoside anti-HSV agents .Molecular Structure Analysis
Moroxydine belongs to the class of organic compounds known as biguanides. These are organic compounds containing two N-linked guanidines .Scientific Research Applications
Electrochemical Study
Moroxydine is recognized for its antiviral properties and has been the subject of electrochemical studies. Skrzypek (2011) explored its electrocatalytic behavior, demonstrating its ability to act as an electrocatalyst at both hanging mercury drop electrode and silver amalgam film electrode. This study highlights Moroxydine's potential in electrochemical applications, especially in sensitive detection methodologies (Skrzypek, 2011).
Antiviral Research
Moroxydine hydrochloride's multi-antiviral capabilities against various viruses, particularly DNA and RNA viruses, have been extensively studied. Xiao‐Bo Yu et al. (2016) discovered that Moroxydine hydrochloride effectively inhibits grass carp reovirus replication and suppresses apoptosis in Ctenopharyngodon idella kidney cells. This study illustrates the compound's potential in the aquaculture industry for virus control (Xiao‐Bo Yu et al., 2016).
Historical Review
Moroxydine has a rich history in antiviral drug research. Sheppard (1994) provided a comprehensive review of its use in treating various viral disorders across Europe and Scandinavia, highlighting its effectiveness against DNA and RNA viruses, including influenza. The review also noted the drug's mild side effects and suggested further investigation due to its potential benefits (Sheppard, 1994).
Effects on Cellular Growth and Immune Responses
Moroxydine hydrochloride, along with ribavirin, has been researched for its impact on cellular growth and immune responses. Xiao‐Bo Yu et al. (2018) found that these compounds significantly inhibit virus-induced gene overexpression and immune responses in infected cells, suggesting their role in regulating cellular immune response during antiviral treatments (Xiao‐Bo Yu et al., 2018).
Pharmacokinetics and Tissue Residues
The pharmacokinetics and tissue residues of moroxydine hydrochloride have been studied in aquatic species. Liu et al. (2016) conducted a study on gibel carp, showing significant variations in the metabolism of the drug at different water temperatures. This research provides valuable insights into the environmental and biological interactions of moroxydine in aquaculture settings (Liu et al., 2016).
In Vitro Antiviral Efficacy
Moroxydine hydrochloride's antiviral efficacy in vitro has been demonstrated against various aquatic viruses. Xiao‐Bo Yu et al. (2016) reported that Moroxydine hydrochloride, in combination with ribavirin, can effectively control infections of grass carp reovirus and giantsalamander iridovirus in host cells. This finding underscores the compound's potential as an antiviral agent in the aquaculture industry (Xiao‐Bo Yu et al., 2016).
Drug Residue Analysis
Moroxydine hydrochloride's presence in animal tissue has been a subject of analytical research. Liu Ya-feng (2008) developed a method using high-performance liquid chromatography tandem mass spectrometry for determining moroxydine hydrochloride in animal tissue. This method is crucial for understanding the pharmacological impact of moroxydine in veterinary applications (Liu Ya-feng, 2008).
Chemical Synthesis and Applications
Research into the synthesis of moroxydine hydrochloride has also been conducted. Guan (2014) studied the condensation reaction of moroxydine chloride and dicyandiamide in ionic liquid as a reaction solvent, demonstrating an efficient and easy separation process for synthesizing Moroxydine Hydrochloride. This research contributes to the development of more efficient production methods for the compound (Guan, 2014).
Safety And Hazards
properties
IUPAC Name |
N-(diaminomethylidene)morpholine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5O/c7-5(8)10-6(9)11-1-3-12-4-2-11/h1-4H2,(H5,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHOZAZQWVKILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3160-91-6 (mono-hydrochloride), 7420-18-0 (unspecified hydrochloride) | |
Record name | Moroxydine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048526 | |
Record name | Moroxydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moroxydine | |
CAS RN |
3731-59-7 | |
Record name | Moroxydine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3731-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moroxydine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moroxydine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moroxydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moroxydine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOROXYDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O611591WAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.